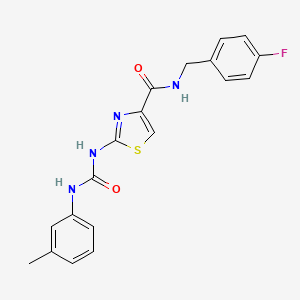
N-(4-氟苄基)-2-(3-(间甲苯基)脲基)噻唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is part of a class of compounds that include thiazole and carboxamide functional groups, known for their varied biological activities. Research in this domain often explores these compounds for their potential therapeutic applications, including their role as inhibitors against specific enzymes or receptors.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves multi-step reactions that might include the formation of thiazole rings through cyclization processes, followed by functionalization steps. For instance, the synthesis of similar compounds often employs strategies like the coupling of halogenated precursors with sulfur sources or the amidation of ester intermediates to introduce carboxamide functionalities (Gebeyehu et al., 1983).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized using techniques like X-ray diffraction, revealing details such as crystalline forms and intermolecular interactions. These structural analyses are crucial for understanding the compound's potential interactions with biological targets (Analytical Sciences: X-ray Structure Analysis Online, 2004).
科学研究应用
合成和表征
已通过各种光谱和分析技术合成和表征了N-(4-氟苄基)-2-(3-(m-甲苯基)脲基)噻唑-4-甲酰胺及相关化合物。这些化合物已被研究其非线性光学(NLO)性质、电荷转移能力和前线分子轨道(FMOs)分析。研究表明这些化合物具有显著的NLO特性,暗示了它们在与电荷转移和化学活性相关的技术应用中的潜力(Haroon et al., 2019)。
代谢命运和排泄
对结构类似于N-(4-氟苄基)-2-(3-(m-甲苯基)脲基)噻唑-4-甲酰胺的化合物的代谢和排泄进行了研究,包括它们在药物发现中的应用和代谢途径的探索,已利用19F-NMR光谱学。这种方法通过阐明大鼠和狗中的代谢命运和排泄模式,支持了候选药物的进一步开发的选择(Monteagudo et al., 2007)。
抗菌和抗结核活性
对N-(4-氟苄基)-2-(3-(m-甲苯基)脲基)噻唑-4-甲酰胺的一些衍生物进行了抗菌和抗结核活性的研究。具体来说,乙酸-4-(4-((4-氟苄基)氨基)哌啶-1-基)-2-苯基噻唑-5-甲酸乙酯对结核分枝杆菌表现出良好的活性,展示了这类化合物在新抗结核药物开发中的潜力(Jeankumar et al., 2013)。
荧光和电致变色
具有噻唑噻唑核心的化合物,类似于N-(4-氟苄基)-2-(3-(m-甲苯基)脲基)噻唑-4-甲酰胺的结构,表现出强烈的荧光和独特的可逆电致变色。这种性质对于光电子、电子转移传感和其他光化学应用具有兴趣,展示了这类材料的多功能用途(Woodward et al., 2017)。
抗炎和镇痛活性
对与N-(4-氟苄基)-2-(3-(m-甲苯基)脲基)噻唑-4-甲酰胺结构相关的噻唑并[3,2-a]嘧啶衍生物的研究显示出显著的抗炎和镇痛活性。这些发现表明这些化合物在治疗炎症和疼痛方面具有潜在的治疗应用(Alam et al., 2010)。
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-12-3-2-4-15(9-12)22-18(26)24-19-23-16(11-27-19)17(25)21-10-13-5-7-14(20)8-6-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYXXUFIOCHXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

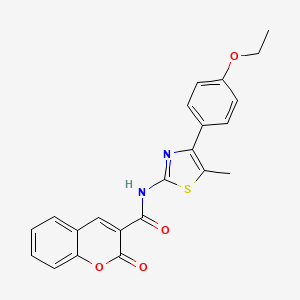
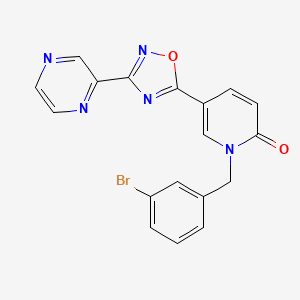
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)
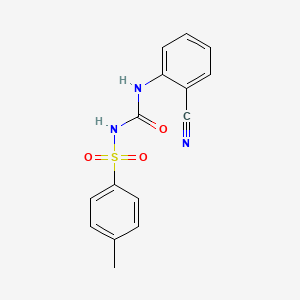
![Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2491590.png)
![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)
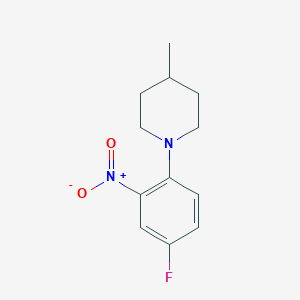
![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)
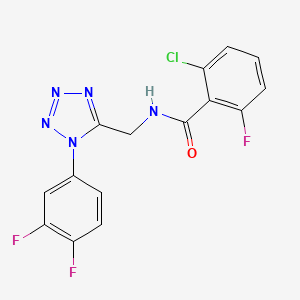
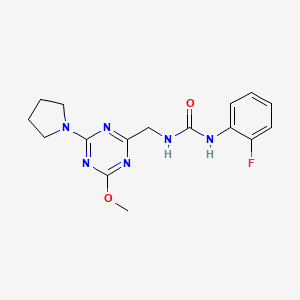
![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)